molecular formula C13H19NO2 B13559520 Tert-butyl 2-amino-3,5-dimethylbenzoate

Tert-butyl 2-amino-3,5-dimethylbenzoate

Cat. No.: B13559520
M. Wt: 221.29 g/mol
InChI Key: QUWOWXPXMGICKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,5-dimethylbenzoate is a benzoate ester derivative serving as a versatile building block in organic synthesis. This compound features an amino group and methyl substituents on an aromatic ring, protected by a tert-butyl ester group. The tert-butyl group is known to enhance the compound's stability and solubility, facilitating handling and purification processes in the laboratory . The presence of the amino group allows for further functionalization, making this chemical a valuable intermediate for constructing more complex molecules for pharmaceutical and agrochemical research . As a high-purity synthetic intermediate, it is a key precursor in the development of novel compounds and materials. The structure of related compounds, such as tert-butyl 2-amino-3,6-dimethylbenzoate, has been confirmed by techniques including 1H-NMR and 13C-NMR spectroscopy, underscoring the reliability of this class of chemicals for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-amino-3,5-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(14)10(7-8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

QUWOWXPXMGICKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC(C)(C)C)N)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Amino 3,5 Dimethylbenzoate

Direct Esterification Approaches

Direct esterification methods involve the reaction of 2-amino-3,5-dimethylbenzoic acid with a source of the tert-butyl group, typically tert-butanol (B103910). These approaches are common for the synthesis of tert-butyl esters, although the specific application to this substrate requires careful consideration of reaction conditions to achieve optimal yields and purity.

Fischer Esterification of 2-amino-3,5-dimethylbenzoic Acid with tert-Butanol

Optimization of Acid Catalysis and Reaction Conditions

The choice of acid catalyst is crucial in Fischer esterification. Common catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.com The optimization of catalysis involves selecting an acid that provides a high reaction rate while minimizing side reactions. For sterically hindered esters like tert-butyl esters, stronger acids or Lewis acids might be required to facilitate the reaction.

Reaction conditions such as temperature and reaction time also play a significant role. Typically, the reaction is conducted under reflux to increase the reaction rate. operachem.com To shift the equilibrium towards the formation of the ester, an excess of the alcohol (tert-butanol) can be used, or water, a byproduct of the reaction, can be removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

Table 1: General Parameters for Optimization of Fischer Esterification

ParameterVariablePurpose
Catalyst H₂SO₄, p-TsOH, BF₃, etc.To protonate the carboxylic acid and increase its electrophilicity.
Solvent Excess tert-butanol or an inert solvent (e.g., toluene)To dissolve reactants and, in the case of toluene, to aid in azeotropic water removal.
Temperature RefluxTo increase the reaction rate.
Water Removal Dean-Stark trap, molecular sievesTo drive the reaction equilibrium towards the product.
Solvent-Free Esterification Protocols

Solvent-free, or neat, reaction conditions represent a greener and more efficient approach to chemical synthesis by reducing solvent waste. In the context of the esterification of 2-amino-3,5-dimethylbenzoic acid, a solvent-free protocol would involve heating the carboxylic acid and tert-butanol with a solid acid catalyst. ijstr.org Catalysts such as modified montmorillonite (B579905) K10 clay have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org This approach can lead to higher yields and simpler work-up procedures. Another solvent-free method involves mechanochemistry, where mechanical force, such as ball milling, is used to drive the reaction at room temperature. nih.gov

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. researchgate.netscispace.com By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and purer products. scispace.commdpi.com For the synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate, a mixture of 2-amino-3,5-dimethylbenzoic acid, tert-butanol, and an appropriate acid catalyst could be subjected to microwave irradiation. The optimization of microwave-assisted synthesis involves adjusting the temperature, pressure, and irradiation time to achieve the desired outcome. mdpi.comnih.gov

Transesterification Routes utilizing Tert-butyl Alcohol

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound via this route, one would start with a more readily available ester of 2-amino-3,5-dimethylbenzoic acid, such as the methyl or ethyl ester. This starting ester would then be reacted with an excess of tert-butanol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com

Carboxyl Derivatization from Precursors

An alternative to direct esterification involves the conversion of the carboxylic acid group of 2-amino-3,5-dimethylbenzoic acid into a more reactive species, which can then be reacted with tert-butanol. A common approach is the formation of an acyl chloride. 2-amino-3,5-dimethylbenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate can then be treated with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired tert-butyl ester. This method is often effective for the formation of sterically hindered esters.

Preparation from 2-amino-3,5-dimethylbenzoyl Halides

A direct and classical approach to the synthesis of esters is through the reaction of an acyl halide with an alcohol. In this methodology, the starting material is 2-amino-3,5-dimethylbenzoic acid, a commercially available compound. wikipedia.orgrsc.orgorgsyn.org This acid can be converted to its more reactive acyl chloride derivative, 2-amino-3,5-dimethylbenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). While the direct synthesis of 2-aminobenzoyl chlorides can sometimes be challenging due to potential side reactions involving the amino group, it is a common transformation in organic synthesis. reddit.comijcmas.com

Following the formation of the acyl chloride, the subsequent reaction with tert-butanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, would yield the desired this compound. The base is necessary to neutralize the hydrochloric acid generated during the reaction. This esterification method is widely used for the preparation of esters from acid chlorides. googleapis.com

Table 1: Reagents for Acyl Halide Formation and Esterification

StepReagentRole
Acyl Halide FormationThionyl chloride (SOCl₂)Converts carboxylic acid to acyl chloride
Esterificationtert-ButanolSource of the tert-butyl group
Pyridine or TriethylamineBase to neutralize HCl

Synthetic Pathways via 4-aminobenzoate (B8803810) Analogs and Hydrazine (B178648) Chemistry

An alternative strategy involves the introduction of the amino group at a later stage of the synthesis, often through the reduction of a nitro group. This pathway would commence with a suitable nitro-substituted precursor, such as tert-butyl 2-nitro-3,5-dimethylbenzoate. The synthesis of this precursor could be achieved by the nitration of tert-butyl 3,5-dimethylbenzoate (B1240308). However, achieving regioselectivity to introduce the nitro group specifically at the 2-position can be challenging and may lead to a mixture of isomers. google.com

Once the nitro-substituted ester is obtained, the nitro group can be selectively reduced to an amino group. A common and effective method for this transformation is the use of hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel. dissertationtopic.net This catalytic transfer hydrogenation is generally efficient and proceeds under milder conditions compared to other reduction methods, often providing high yields of the corresponding aniline (B41778) derivative.

Table 2: Key Steps in the Hydrazine Reduction Pathway

StepReactionKey Reagents
NitrationIntroduction of a nitro groupNitrating agent (e.g., HNO₃/H₂SO₄)
ReductionConversion of nitro to amino groupHydrazine hydrate, Pd/C or Raney Ni

Hydroxamic Acid Rearrangement Methodologies for Aminobenzoate Esters

The Lossen rearrangement provides another avenue for the introduction of an amino group onto an aromatic ring. wikipedia.orgscispace.com This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate, which can then be hydrolyzed to an amine. nih.gov

For the synthesis of this compound, this would involve the initial preparation of 3,5-dimethylbenzoyl hydroxamic acid from 3,5-dimethylbenzoyl chloride and hydroxylamine. The hydroxamic acid would then be subjected to the Lossen rearrangement conditions. The rearrangement is typically promoted by the activation of the hydroxyl group of the hydroxamic acid, followed by treatment with a base. The resulting isocyanate can then be trapped with water to yield the primary amine. google.comresearchgate.net

A key challenge in this route would be the subsequent introduction of the tert-butyl ester group. Performing the rearrangement on a pre-existing ester could be problematic due to the harsh conditions sometimes required for the rearrangement, which could lead to the hydrolysis of the ester. Therefore, the esterification would likely be performed after the formation of the 2-amino-3,5-dimethylbenzoic acid.

Amination or Substitution on the Benzoate (B1203000) Scaffold

These methodologies focus on the introduction of the amino and methyl groups onto a pre-existing benzoate ring.

Strategies for Introducing the Amino Group at the 2-Position

Direct amination of an aromatic C-H bond at the 2-position of a tert-butyl 3,5-dimethylbenzoate is a challenging transformation due to the generally low reactivity of C-H bonds. However, modern cross-coupling reactions offer a viable alternative. One such method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. reddit.comresearchgate.net

This approach would require the synthesis of a tert-butyl 2-halo-3,5-dimethylbenzoate, for example, tert-butyl 2-bromo-3,5-dimethylbenzoate. This halogenated precursor could then be coupled with an ammonia (B1221849) equivalent or a protected amine, such as tert-butyl carbamate, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org Subsequent deprotection, if necessary, would yield the target compound.

Regioselective Introduction of Methyl Substituents at the 3,5-Positions

The regioselective introduction of two methyl groups at the 3- and 5-positions of a tert-butyl 2-aminobenzoate (B8764639) precursor is a less common synthetic strategy. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, but it often suffers from a lack of regioselectivity and the potential for polyalkylation, especially on an activated ring such as an aminobenzoate. The directing effects of the amino and ester groups would likely lead to a mixture of products. A more controlled approach would be to start with a precursor that already contains the desired dimethyl substitution pattern, such as 3,5-dimethylbenzoic acid.

Halogenation and Subsequent Amination of Dimethylbenzoate Precursors

This methodology is a practical application of the strategy discussed in section 2.3.1. The synthesis would begin with the esterification of 3,5-dimethylbenzoic acid to form tert-butyl 3,5-dimethylbenzoate. The next crucial step is the regioselective halogenation, for instance, bromination, of this ester at the 2-position. Directing the halogen to the position ortho to the ester group and meta to the two methyl groups can be challenging. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide or bromine) and catalyst, would need to be carefully optimized to achieve the desired regioselectivity. organic-chemistry.orgresearchgate.netpatsnap.com

Once the tert-butyl 2-bromo-3,5-dimethylbenzoate is successfully synthesized, the final step would be the introduction of the amino group via a transition metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation. The Ullmann reaction typically involves copper-catalyzed coupling of an aryl halide with an amine source and often requires harsher reaction conditions than the palladium-catalyzed methods.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For this compound, this involves exploring alternative solvents and developing more efficient catalytic systems.

Solvent-Free or Sustainable Solvent Systems

The move away from traditional, often hazardous, organic solvents is a cornerstone of green chemistry. While specific solvent-free methodologies for this compound are not extensively documented, general approaches in related syntheses highlight the potential for such advancements. For instance, the use of tert-butyl nitrite (B80452) (TBN) has been effective for N-nitrosation reactions under solvent-free conditions, demonstrating the feasibility of eliminating solvents in certain synthetic steps. rsc.org This approach could potentially be adapted for reactions involving amino group precursors.

In many syntheses of related tert-butyl esters or aminobenzoates, solvents such as dichloromethane (B109758) (DCM), chloroform, and N,N-Dimethylacetamide (DMA) are commonly used. mdpi.comresearchgate.netmdpi.comnih.gov However, the trend is shifting towards more sustainable alternatives. The ideal green solvent system minimizes toxicity, environmental persistence, and safety hazards. Research into tert-butyl ester synthesis has explored reagents that also act as the solvent, such as using methyl tert-butyl ether (TBME) as both the tert-butyl source and the reaction medium. researchgate.net The development of such a system for the target compound would represent a significant green advancement.

Table 1: Comparison of Solvents Used in Aminobenzoate Syntheses

Solvent Classification Green Chemistry Considerations Reference
Dichloromethane (DCM) Halogenated Hydrocarbon Volatile, suspected carcinogen, environmentally persistent. mdpi.comnih.gov
Chloroform Halogenated Hydrocarbon Volatile, toxic, suspected carcinogen. mdpi.comgoogle.com
N,N-Dimethylacetamide (DMA) Amide High boiling point, reproductive toxicity concerns. researchgate.net
Ethanol Alcohol Renewable, biodegradable, lower toxicity. orgsyn.org

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a key principle of green chemistry, aiming to enhance reaction rates and selectivity while using substoichiometric amounts of catalysts that can often be recycled and reused. For the synthesis of aminobenzoates and their derivatives, catalyst development is crucial.

Organocatalysis represents a significant area of green catalyst development. In the synthesis of a complex dihydropyrano[2,3-c]pyrrole containing a tert-butyl 2-amino moiety, bifunctional noncovalent organocatalysts were employed. mdpi.com Although this reaction yielded a racemic mixture, it highlights the potential of organocatalysts to facilitate complex bond formations under mild conditions, avoiding the use of heavy metals. mdpi.com The development of specific organocatalysts for the synthesis of this compound could lead to more efficient and selective processes.

Another green approach involves the use of solid-supported catalysts, such as ion-exchange resins. For example, Amberlite resin IR 120-H has been successfully used as a recyclable catalyst for the deprotection of tert-butyl groups, showcasing how solid acids can replace traditional mineral acids to simplify workup and reduce waste. researchgate.net

Stereoselective Synthesis Considerations for Analogous Chiral Aminobenzoates

While this compound is an achiral molecule, the principles of stereoselective synthesis are paramount when considering the production of its chiral analogs, which are common in pharmaceutical chemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Several key strategies are employed for the stereoselective synthesis of chiral molecules:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch

Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. It is subsequently removed. ethz.ch

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. This is a highly efficient and atom-economical approach. ethz.ch

For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a powerful technique. nih.gov For instance, iridium-catalyzed hydrogenation/lactamization cascades using chiral ligands like f-binaphane have been used to create adjacent chiral centers with high stereocontrol in the synthesis of complex alkaloids. nih.gov Similarly, biocatalysis, using enzymes to perform stereoselective transformations, offers a green and highly specific route. Biocatalytic carbene N-H insertion has been explored for the synthesis of chiral α-amino acids, providing an attractive approach to chiral α-methyl-amine motifs. rochester.edu

The choice of strategy depends on the specific structure of the target chiral aminobenzoate. The development of a stereoselective synthesis would likely involve a chiral catalyst capable of differentiating between the two faces of a prochiral precursor, or the use of a chiral directing group to control the approach of a reagent. ethz.chresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Tert-butyl nitrite (TBN)
Methyl tert-butyl ether (TBME)
Dichloromethane (DCM)
Chloroform
N,N-Dimethylacetamide (DMA)
Amberlite resin IR 120-H

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Amino 3,5 Dimethylbenzoate

Reactions at the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, characterized by its unique reactivity profile, particularly its stability to basic conditions and lability towards acids.

The cleavage of the tert-butyl ester to yield the corresponding 2-amino-3,5-dimethylbenzoic acid can be achieved under both acidic and basic conditions, although the former is more conventional.

Acidic Hydrolysis: Tert-butyl esters are readily cleaved under acidic conditions via a mechanism involving protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation. A variety of strong protic acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), are effective. Lewis acids are also employed for this transformation; for instance, zinc bromide (ZnBr₂) in DCM can facilitate the chemoselective hydrolysis of tert-butyl esters. researchgate.net Aqueous solutions of strong mineral acids or reagents like phosphoric acid are also effective for the deprotection of tert-butyl esters. organic-chemistry.org

Basic Hydrolysis: While tert-butyl esters are renowned for their stability under many basic conditions, their hydrolysis can be accomplished under specific, often forcing, conditions. arkat-usa.org Traditional saponification using aqueous hydroxides requires high temperatures and long reaction times, which can be inefficient for sterically hindered esters. arkat-usa.orgchemicalforums.com However, modern methodologies have demonstrated that the hydrolysis of hindered esters can be achieved efficiently at room temperature using non-aqueous systems, such as sodium hydroxide (B78521) in a methanol/dichloromethane solvent mixture. arkat-usa.orgresearchgate.net For severely hindered aromatic esters, the mechanism of alkaline hydrolysis can proceed through a bimolecular reaction with alkyl-oxygen fission (a BAL2 mechanism), which is a departure from the more common acyl-oxygen fission (BAC2). cdnsciencepub.com

Condition TypeReagents and SolventsTypical ConditionsProduct
Acidic (Protic)Trifluoroacetic Acid (TFA), Dichloromethane (DCM)Room Temperature2-Amino-3,5-dimethylbenzoic Acid
Acidic (Lewis)Zinc Bromide (ZnBr2), Dichloromethane (DCM)Room Temperature2-Amino-3,5-dimethylbenzoic Acid
Basic (Aqueous)Sodium Hydroxide (aq), H2O/AlcoholHigh Temperature, RefluxSodium 2-amino-3,5-dimethylbenzoate
Basic (Non-Aqueous)Sodium Hydroxide (NaOH), Methanol/DichloromethaneRoom TemperatureSodium 2-amino-3,5-dimethylbenzoate

Transesterification is a process where the tert-butyl group of the ester is exchanged with an alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base, or by specific organometallic catalysts. For aminobenzoate esters, the reaction generally requires heating the substrate with a large excess of the desired alcohol in the presence of a catalyst. google.com The process can be driven to completion by removing the liberated tert-butanol (B103910) from the reaction mixture. Catalysts such as titanium(IV) alkoxides are often effective for this transformation.

AlcoholCatalystExpected Product
Methanol (CH3OH)Titanium(IV) isopropoxideMethyl 2-amino-3,5-dimethylbenzoate
Ethanol (C2H5OH)Sulfuric Acid (cat.)Ethyl 2-amino-3,5-dimethylbenzoate
Benzyl Alcohol (BnOH)Sodium Methoxide (cat.)Benzyl 2-amino-3,5-dimethylbenzoate

The direct conversion of tert-butyl 2-amino-3,5-dimethylbenzoate into amides via aminolysis is challenging due to the low reactivity of the ester. However, this transformation can be achieved under certain conditions. A process described for the structurally similar ethyl 2-amino-5-cyano-3-methylbenzoate involves reaction with an amine, such as methylamine, in the presence of a base like sodium methoxide. google.comgoogle.com A more general, albeit indirect, method involves the in-situ conversion of the tert-butyl ester into a more reactive intermediate. For example, treatment with reagents like thionyl chloride or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride can generate an acyl chloride intermediate, which readily reacts with various primary or secondary amines to form the corresponding amides in high yields. organic-chemistry.org

AmineReagents/ConditionsProduct
Methylamine (CH3NH2)Sodium Methoxide, Methanol, Heat2-Amino-N,3,5-trimethylbenzamide
Aniline (B41778) (C6H5NH2)1. SOCl2 or SnCl2/Ph2CCl2 2. Aniline, Triethylamine (B128534)2-Amino-3,5-dimethyl-N-phenylbenzamide
Piperidine (C5H10NH)1. SOCl2 or SnCl2/Ph2CCl2 2. Piperidine(2-Amino-3,5-dimethylphenyl)(piperidin-1-yl)methanone

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester group completely to a primary alcohol. orgoreview.comcommonorganicchemistry.com This reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and results in the formation of (2-amino-3,5-dimethylphenyl)methanol.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.comdavuniversity.org The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. At this temperature, DIBAL-H delivers a single hydride to the ester, forming a stable tetrahedral intermediate. davuniversity.org Subsequent aqueous workup hydrolyzes this intermediate to release 2-amino-3,5-dimethylbenzaldehyde. youtube.com

Reducing AgentSolventTemperatureProduct
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)0 °C to Room Temp.(2-Amino-3,5-dimethylphenyl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane (DCM)-78 °C2-Amino-3,5-dimethylbenzaldehyde

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is nucleophilic and readily undergoes reactions such as acylation and sulfonylation.

Acylation: The amino group can be acylated to form an amide linkage using standard acylating agents like acid chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is particularly mild and tolerates a wide range of functional groups.

Sulfonylation: The reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamide. nih.gov Solvent-free conditions using microwave irradiation have also been developed for the efficient sulfonylation of amino esters. researchgate.net These reactions are typically robust and high-yielding.

Reaction TypeReagentBase/AdditiveProduct
AcylationAcetyl ChloridePyridineTert-butyl 2-(acetylamino)-3,5-dimethylbenzoate
AcylationBenzoic AcidEDCI / HOBtTert-butyl 2-(benzamido)-3,5-dimethylbenzoate
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)TriethylamineTert-butyl 3,5-dimethyl-2-(4-methylphenylsulfonamido)benzoate
SulfonylationMethanesulfonyl Chloride (MsCl)PyridineTert-butyl 2-(methylsulfonamido)-3,5-dimethylbenzoate

Formation of Imine and Schiff Base Derivatives

The primary amino group of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones to form imines, commonly known as Schiff bases. scirp.org This condensation reaction is typically catalyzed by an acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N) of the imine. semanticscholar.org

The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the final Schiff base product. The equilibrium of this reaction can often be shifted toward the product by removing water as it is formed. The stability and structure of the resulting Schiff base can be influenced by the nature of the carbonyl compound used. nih.gov In solution, some Schiff bases can exist in equilibrium with their enamine tautomers, a phenomenon that depends on factors like solvent and the electronic properties of the substituents. mdpi.com

Table 1: Representative Conditions for Schiff Base Formation

ReactantCarbonyl CompoundCatalystSolventProduct Type
This compoundBenzaldehydeAcetic Acid (cat.)EthanolAromatic Imine
This compoundAcetonep-Toluenesulfonic acid (cat.)TolueneAliphatic Imine
This compoundCyclohexanoneMontmorillonite (B579905) K-10DichloromethaneCycloaliphatic Imine

Electrophilic Aromatic Substitution on the Amine-Activated Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This heightened reactivity is due to the powerful electron-donating effects of the primary amino group (-NH2) and, to a lesser extent, the two methyl groups (-CH3). The amino group, in particular, is a strong activating group that donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.com

Both the amino group and the methyl groups are ortho, para-directors. stackexchange.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the directing effects are as follows:

Amino group (at C2): Directs to C1, C3, and C5. Positions C3 and C5 are already substituted. The position para to the amine (C5) is occupied by a methyl group. The positions ortho to the amine are C1 (bearing the ester) and C3 (bearing a methyl group).

Methyl groups (at C3 and C5): Also direct to their respective ortho and para positions.

The combined directing influence strongly favors substitution at the C4 and C6 positions, which are ortho and para to the activating amino group and are not sterically blocked. The C6 position is ortho to the amine and meta to the C5-methyl group. The C4 position is ortho to both the C3 and C5 methyl groups and para to the C1-ester group. The powerful activating effect of the amino group is the dominant factor in determining the regiochemical outcome of EAS reactions. youtube.com

Transformations of the Dimethyl-Substituted Aromatic Ring

Halogenation Patterns and Regioselectivity

Halogenation is a classic example of electrophilic aromatic substitution. Given the highly activated nature of the aromatic ring in this compound, halogenation occurs readily under mild conditions, often without the need for a Lewis acid catalyst. The regioselectivity is dictated by the principles outlined in section 3.2.3.

The primary amino group directs the incoming halogen electrophile (e.g., Br+ or Cl+) to the positions ortho and para to it. The available positions are C4 and C6.

Position C6: This position is ortho to the strongly activating amino group.

Position C4: This position is also activated, being ortho to two methyl groups.

Due to the potent directing ability of the amino group, substitution is expected to occur preferentially at the positions it most strongly activates. Therefore, monohalogenation is predicted to yield a mixture of 4-halo and 6-halo derivatives. The precise ratio of these products can be influenced by steric hindrance from the adjacent tert-butyl ester and methyl groups, as well as the specific reaction conditions. Under more forcing conditions, di-substitution at both the C4 and C6 positions is possible.

Table 2: Predicted Products of Monobromination

ReagentPredicted Major Product(s)Rationale for Regioselectivity
Br₂ in Acetic AcidTert-butyl 2-amino-6-bromo-3,5-dimethylbenzoate and Tert-butyl 2-amino-4-bromo-3,5-dimethylbenzoateThe -NH₂ group is a powerful ortho, para-director, activating the C4 and C6 positions for electrophilic attack.

Introduction of Additional Functional Groups

Beyond halogenation, other functional groups can be introduced onto the aromatic ring via electrophilic aromatic substitution. masterorganicchemistry.comfsu.edu Common examples include nitration and sulfonation.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. The regioselectivity follows the same pattern as halogenation, with the nitro group being directed to the C4 and C6 positions. However, the strongly acidic conditions can protonate the primary amino group to form an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating, meta-directing group. To avoid this, the amino group is often protected, for example, by acetylation to form an amide, before carrying out the nitration.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. Again, the substitution is expected at the C4 and C6 positions. The reaction is typically reversible.

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly activated rings like anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. youtube.com A protecting group strategy is required to make these reactions feasible.

Cascade and Rearrangement Reactions Involving the Compound

Anionic Amino-Cope Rearrangements

While the parent compound does not directly undergo this reaction, its derivatives can be designed to participate in powerful cascade and rearrangement reactions, such as the anionic amino-Cope rearrangement. lboro.ac.uk This reaction is a variant of the Cope rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement of a 1,5-diene. nsf.govnih.gov The "anionic amino" variant involves a 3-amino-1,5-diene substrate that is deprotonated to facilitate the rearrangement. nsf.govresearchgate.net

To make this compound a substrate for this reaction, the amino group would first need to be functionalized with an appropriate allyl group to create the necessary 3-amino-1,5-diene framework. A subsequent deprotonation, typically at a position alpha to an activating group on the diene system, generates an anion. This anion dramatically accelerates the nsf.govnsf.gov-sigmatropic shift, leading to the formation of a new carbon-carbon bond and a rearranged product. nsf.gov

This type of cascade can be a powerful tool for constructing complex molecular architectures from simpler precursors. The reaction often proceeds through a stepwise dissociation-recombination mechanism, where the stereochemical outcome can be controlled by chiral auxiliaries attached to the nitrogen atom. nsf.govnih.gov

Table 3: Hypothetical Steps for an Anionic Amino-Cope Rearrangement

StepTransformationDescription
1N-AllylationThe amino group is reacted with an allyl halide to form an N-allyl derivative, creating the core 1,5-diene structure required for the rearrangement.
2DeprotonationA strong base (e.g., an organolithium reagent) is used to generate an anion at a strategic position on the diene scaffold, initiating the "anionic" cascade.
3 nsf.govnsf.gov-Sigmatropic RearrangementThe intermediate undergoes a rapid amino-Cope rearrangement to form a new C-C bond and a rearranged enolate or enamine intermediate.
4Further TransformationThe resulting intermediate can be trapped or participate in subsequent cyclization or aromatization steps to yield a complex final product. nsf.govresearchgate.net

Mechanistic Insights into Rearrangement Pathways

While specific, dedicated studies on the rearrangement pathways of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from the behavior of structurally similar compounds, such as other substituted anthranilates and molecules undergoing well-known rearrangement reactions. The presence of the bulky tert-butyl ester, the amino group, and the electron-donating methyl groups on the benzene (B151609) ring suggests that this compound could potentially undergo several types of rearrangements, primarily driven by thermal, photochemical, or acid-catalyzed conditions.

One of the most relevant rearrangement reactions for amino benzoates is the Hofmann rearrangement, which typically involves the conversion of a primary amide to an amine with one fewer carbon atom. While this compound is an ester and not an amide, the synthesis of anthranilates can be achieved through an electrooxidative Hofmann rearrangement of phthalimides. In such reactions, the electronic properties of the substituents on the phthalimide (B116566) ring play a crucial role. Studies on substituted phthalimides have shown that electron-donating groups, such as methyl and tert-butyl groups, can influence the reaction yields. acs.orgnih.gov Specifically, the reaction activities of phthalimides with electron-donating groups were observed to decrease as the electron-donating ability of the functional groups increased. acs.orgnih.gov This suggests that if a precursor to this compound were to undergo a Hofmann-type rearrangement, the electronic effects of the dimethyl and amino substituents would significantly impact the reaction's efficiency.

The general mechanism for the Hofmann rearrangement proceeds through the formation of an isocyanate intermediate. acs.orgnih.govresearchgate.net In the context of an electrooxidative process starting from a substituted phthalimide, the proposed mechanism involves the initial oxidation of a bromide anion to bromine, which then forms an N-bromo intermediate with the phthalimide. acs.orgnih.gov Subsequent ring-opening by an alcohol, followed by the rearrangement, leads to the formation of the anthranilate.

Beyond the Hofmann rearrangement, other potential rearrangement pathways for this compound could be initiated by heat or acid. The tert-butyl ester group is known to be susceptible to acid-catalyzed hydrolysis. The mechanism of this hydrolysis involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then typically deprotonated to form isobutylene (B52900). While this is a cleavage reaction rather than a rearrangement of the core structure, it is a key transformation pathway for this class of compounds under acidic conditions.

Thermal rearrangements of aromatic compounds are also a possibility. For instance, thermal rearrangements of 2-ethynylbiphenyl have been studied, revealing complex pathways involving intermediates like vinylidenes and isophenanthrenes. nih.gov While the structure of this compound is different, it highlights the potential for thermally induced intramolecular transformations. The specific rearrangement pathways for our target molecule under thermal stress would depend on the relative stabilities of various potential transition states and intermediates, which would be influenced by the steric hindrance of the tert-butyl group and the electronic effects of the amino and methyl substituents.

Photochemical rearrangements are another class of reactions that could be relevant. These reactions often proceed through excited states and can lead to products that are not accessible through thermal pathways. baranlab.org For example, photochemical transformations of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones have been shown to involve migration of the tert-butylphenyl group. mdpi.com This suggests that under photochemical conditions, rearrangements involving the migration of the tert-butyl group or other substituents on the benzene ring of this compound could be envisioned.

The following table summarizes the key aspects of potential rearrangement mechanisms applicable to this compound based on analogous reactions.

Rearrangement TypeKey Intermediate(s)Driving ForceInfluence of Substituents
Hofmann-type (from precursor) IsocyanateChemical or electrochemical oxidationElectron-donating groups (amino, methyl) may decrease reaction rate.
Acid-Catalyzed Cleavage Protonated ester, tert-butyl cationAcidic conditionsSteric hindrance from the tert-butyl group can facilitate cleavage.
Thermal Rearrangement Potential radical or diradical speciesHigh temperatureElectronic and steric effects of all substituents would influence stability of intermediates and transition states.
Photochemical Rearrangement Excited state speciesUV/Visible lightSubstituents can influence the absorption of light and the stability of excited states.

Applications of Tert Butyl 2 Amino 3,5 Dimethylbenzoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups on the tert-butyl 2-amino-3,5-dimethylbenzoate scaffold allows for its elaboration into intricate organic frameworks, particularly heterocyclic systems that form the core of many biologically active compounds.

The presence of the ortho-amino benzoate (B1203000) moiety is a classic feature for building fused heterocyclic systems. General synthetic strategies established for other aminobenzoates can be applied to this compound to access important classes of heterocycles. uobaghdad.edu.iqmdpi.comnih.govresearchgate.net

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically proceeds through an acylhydrazide intermediate. This compound can be converted to the corresponding 2-amino-3,5-dimethylbenzoylhydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This key intermediate can then undergo cyclization with various one-carbon sources, such as triethyl orthoformate or carbon disulfide, or undergo oxidative cyclization of aroyl hydrazones to yield the 1,3,4-oxadiazole (B1194373) ring. researchgate.netorganic-chemistry.org Similarly, 1,2,4-oxadiazoles can be synthesized from amidoximes, which can be derived from the starting aminobenzoate. chim.it

Triazoles: For the construction of 1,2,4-triazoles, the derived 2-amino-3,5-dimethylbenzoylhydrazide is a crucial precursor. mdpi.comnih.gov Reaction of this hydrazide with an isothiocyanate would form a thiosemicarbazide, which can be cyclized under basic conditions to afford a 1,2,4-triazole-5-thiol derivative. pensoft.net Alternative methods involve the reaction of hydrazine derivatives with reagents that provide the final carbon atom of the ring, a strategy that has been well-documented for preparing a variety of substituted triazoles. nih.gov

Quinazolines: As a substituted anthranilic acid ester, this compound is an ideal precursor for quinazoline (B50416) and quinazolinone synthesis. researchgate.netorganic-chemistry.org The reaction of the 2-amino group with a suitable nitrogen and carbon source, such as formamide (B127407) or a nitrile in the presence of a catalyst, can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov This cyclization is a cornerstone in the synthesis of numerous quinazoline-based therapeutic agents. The reaction of 2-aminobenzylamines with various partners is a common route, and while the starting material is a benzoate, its functional groups are primed for conversion into the necessary synthons for quinazoline ring formation. nih.gov

Table 1: Plausible Synthetic Routes to Heterocycles This table is based on established synthetic methodologies for analogous aminobenzoate compounds.

Target Heterocycle Key Intermediate Typical Reagents for Cyclization
1,3,4-Oxadiazole 2-Amino-3,5-dimethylbenzoylhydrazide Triethyl orthoformate, Carbon disulfide, Acyl chlorides
1,2,4-Triazole 2-Amino-3,5-dimethylbenzoylhydrazide Isothiocyanates, Formic acid
Quinazolin-4-one This compound Formamide, Urea, Nitriles, Amides

While this compound is well-suited as a foundational element for complex molecules, specific examples of its application in the total synthesis of named, advanced molecules are not prominently featured in a survey of recent literature. However, the utility of related building blocks, such as other tert-butyl amino esters, is well-established in the synthesis of complex peptides and heterocyclic natural product analogues. researchgate.netmdpi.com The strategic placement of the amino, ester, and methyl groups on the aromatic ring provides a tailored starting point for building complex substitution patterns, making it a potentially valuable, though currently underutilized, component in synthetic campaigns toward novel pharmaceuticals and natural products.

Intermediate in the Formation of Functional Materials Precursors

The electronic and structural characteristics of this compound make it an attractive precursor for materials with specific functions, such as luminescent metal complexes and specialized polymers.

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry to create luminescent metal-organic frameworks and complexes, particularly with lanthanide ions like Europium(III). mdpi.com The efficiency of light emission from these complexes is highly dependent on the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion. scielo.br

To be used as a ligand, the tert-butyl ester of this compound would first be hydrolyzed to the corresponding 2-amino-3,5-dimethylbenzoic acid. This carboxylic acid can then be reacted with a europium(III) salt, such as europium(III) chloride, to form a coordination complex. mdpi.com The amino and dimethyl substituents on the aromatic ring would modulate the ligand's electronic properties, potentially enhancing the energy transfer to the Eu(III) ion and influencing the photophysical properties (e.g., quantum yield, lifetime) of the resulting complex. dntb.gov.ua Such complexes have applications in organic light-emitting diodes (OLEDs) and as luminescent markers. scielo.brnih.gov

While direct literature detailing the conversion of this compound to divinylbenzoate monomers is not available, its structure allows for hypothetical synthetic routes to such polymer precursors. The amino group serves as a versatile handle for chemical modification. For instance, a sequence involving diazotization followed by a Sandmeyer-type reaction could replace the amino group with a halide. This halide could then participate in palladium-catalyzed cross-coupling reactions, such as a Heck or Stille coupling, to introduce vinyl groups onto the aromatic ring. Subsequent modification of the ester group could yield a difunctional monomer suitable for polymerization.

Development of Chiral Stationary Phases utilizing Benzoate Derivatives

In the field of analytical chemistry, the separation of enantiomers is critical, particularly for the pharmaceutical industry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving these separations. nih.govnih.gov Polysaccharide-based CSPs, where derivatives of cellulose (B213188) or amylose (B160209) are coated or immobilized on a silica (B1680970) support, are among the most powerful and widely used. nih.govmdpi.com

The chiral recognition ability of these CSPs is imparted by the derivatizing agent, with substituted benzoates being a highly effective class. nih.gov For example, cellulose tris(4-methylbenzoate) is a well-known and effective CSP. mdpi.comeijppr.com The nature and position of substituents on the phenyl ring of the benzoate are known to significantly influence the enantioselectivity of the CSP. nih.govmdpi.com

This compound, after hydrolysis to its corresponding carboxylic acid, represents a valuable candidate for creating a novel CSP. The resulting 2-amino-3,5-dimethylbenzoic acid could be activated and used to esterify the hydroxyl groups of a polysaccharide like cellulose. The resulting benzoate derivative would feature both methyl groups and an amino group. This amino group provides an additional site for interaction (e.g., hydrogen bonding) or for further derivatization, potentially leading to a CSP with unique chiral recognition capabilities for a wide range of racemic compounds. eijppr.com

Contributions to Methodological Advancements in Organic Synthesis

The strategic placement of functional groups in this compound allows for its participation in complex catalytic cycles, leading to the development of novel synthetic methodologies.

Substrate in Palladium/Norbornene Cooperative Catalysis

The general mechanism of the Catellani reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by the insertion of norbornene. The resulting complex then undergoes ortho-C–H activation to form a stable palladacycle. This intermediate can then react with various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the ortho position. The final step involves reductive elimination and regeneration of the active palladium catalyst. Given the structure of this compound, a corresponding aryl halide derivative would be a prime candidate for this type of transformation, allowing for the introduction of a wide range of functional groups at the C6 position.

Table 1: Hypothetical Palladium/Norbornene Cooperative Catalysis with a Derivative of this compound

EntryAryl Halide SubstrateElectrophilePotential Product
1Tert-butyl 2-amino-6-iodo-3,5-dimethylbenzoateAlkyl Halide (R-X)Tert-butyl 2-amino-6-alkyl-3,5-dimethylbenzoate
2Tert-butyl 2-amino-6-iodo-3,5-dimethylbenzoateAryl Boronic Acid (Ar-B(OH)2)Tert-butyl 2-amino-6-aryl-3,5-dimethylbenzoate
3Tert-butyl 2-amino-6-iodo-3,5-dimethylbenzoateAlkyneTert-butyl 2-amino-6-alkynyl-3,5-dimethylbenzoate

This table is illustrative and based on the general principles of the Catellani reaction.

Exploration of Novel Annulation and Cyclization Reactions

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through annulation and cyclization reactions. The amino and ester functionalities, along with the activated aromatic ring, can participate in a range of intramolecular and intermolecular ring-forming processes.

For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. Furthermore, the aromatic ring can undergo electrophilic or radical cyclization onto a suitably positioned side chain, which could be introduced via modification of the amino or ester groups.

One of the most significant applications in this area is the synthesis of carbazole (B46965) derivatives. Carbazoles are an important class of nitrogen-containing heterocycles with numerous applications in materials science and medicinal chemistry. This compound can serve as a key building block in multi-step syntheses of highly substituted carbazoles. For example, a common strategy involves the palladium-catalyzed coupling of the corresponding aniline (B41778) with a suitably substituted aryl halide, followed by an intramolecular cyclization to form the carbazole core.

Table 2: Examples of Annulation and Cyclization Reactions Utilizing Anthranilate Derivatives

Reaction TypeReactantsProduct Class
Friedländer Annulationo-Aminoaryl ketone/aldehyde and a compound with a reactive methylene (B1212753) groupQuinolines
Combes Quinoline SynthesisAniline and a β-diketoneQuinolines
Pictet-Spengler ReactionTryptamine derivative and an aldehyde or ketoneTetrahydro-β-carbolines
Graebe-Ullmann SynthesisN-Aryl-benzotriazoleCarbazoles

This table provides general examples of reactions that aniline derivatives, such as this compound, could potentially undergo.

The development of novel annulation and cyclization strategies using this and similar building blocks is an active area of research, with the potential to provide efficient access to a wide array of complex and medicinally relevant heterocyclic scaffolds.

Advanced Structural Elucidation and Spectroscopic Characterization in Synthetic Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon skeleton, proton environments, and their connectivity.

Advanced ¹H NMR and ¹³C NMR Techniques for Aromatic Substitution Patterns

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of tert-butyl 2-amino-3,5-dimethylbenzoate.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The tert-butyl group will produce a sharp, intense singlet around 1.5 ppm due to the nine equivalent protons. The two aromatic methyl groups (at positions 3 and 5) will appear as two separate singlets, likely between 2.1 and 2.3 ppm. The primary amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two aromatic protons are not equivalent; the proton at position 4 (H-4) is situated between two methyl groups, while the proton at position 6 (H-6) is adjacent to the amino group. These would appear as two distinct signals in the aromatic region (typically 6.5-7.5 ppm), likely as singlets or very narrowly split doublets (meta-coupling), confirming the 1,2,3,5-substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework. It would feature a characteristic signal for the ester carbonyl carbon (~167 ppm). The quaternary carbons of the tert-butyl group would appear around 81 ppm (C(CH₃)₃) and 28 ppm ((C(CH₃)₃). The aromatic region would display six distinct signals for the benzene (B151609) ring carbons, with their chemical shifts influenced by the attached substituents (amino, methyl, and carboxylate groups). The two methyl carbons attached to the ring would resonate around 17-22 ppm.

Based on data from the precursor, 2-amino-3,5-dimethylbenzoic acid chemicalbook.comchemicalbook.com, and related structures, the following table presents the predicted chemical shifts for the target compound.

AssignmentPredicted ¹H NMR Chemical Shift (δ, ppm)Predicted ¹³C NMR Chemical Shift (δ, ppm)
-C(CH₃)₃~1.5 (s, 9H)~28
-C(CH₃)₃-~81
Ar-CH₃ (C3)~2.1 (s, 3H)~17
Ar-CH₃ (C5)~2.2 (s, 3H)~21
-NH₂Broad singlet (variable)-
Ar-H (C4, C6)~6.7-7.2 (two singlets, 1H each)~120-130
Ar-C (substituted)-~115-150
-C=O-~167

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, the COSY spectrum would be relatively simple, primarily showing the absence of correlations between the singlet signals (tert-butyl, methyls, and aromatic protons), confirming their isolation from other proton-bearing groups. A weak correlation might be observed between the two aromatic protons if a small ⁴J (meta) coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). The HSQC spectrum would definitively link the proton signals of the tert-butyl and methyl groups to their corresponding carbon signals. It would also correlate the aromatic proton signals to their respective aromatic CH carbon signals.

A correlation from the tert-butyl protons (~1.5 ppm) to the ester carbonyl carbon (~167 ppm) and the quaternary ester carbon (~81 ppm), confirming the tert-butyl ester group.

Correlations from the aromatic methyl protons to adjacent quaternary and protonated aromatic carbons.

Correlations from the aromatic protons to neighboring carbons, helping to assign the specific positions of the aromatic signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum would show correlations between the protons of the C3-methyl group and the adjacent aromatic H-4 proton, as well as the nearby -NH₂ protons. Similarly, correlations would be expected between the -NH₂ protons and the H-6 proton, further confirming the substituent arrangement on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (methyl and tert-butyl) groups would appear around 3100-2850 cm⁻¹. A strong, prominent absorption band corresponding to the C=O stretch of the ester carbonyl group is expected around 1700-1720 cm⁻¹, which is a key differentiator from its carboxylic acid precursor (which typically appears at a lower frequency, ~1670-1690 cm⁻¹) nist.gov. The C-O stretching of the ester linkage would be visible in the 1300-1100 cm⁻¹ region.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretch (asymmetric & symmetric)3500 - 3300
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Ester C=O stretch1720 - 1700
N-H bend1650 - 1580
Aromatic C=C stretch1600 - 1450
Ester C-O stretch1300 - 1100

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass for this compound (C₁₃H₁₉NO₂) is 221.1416 g/mol . An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the molecular formula.

Mechanistic Studies of Ion Fragmentation Pathways

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. For tert-butyl esters, a characteristic and often dominant fragmentation pathway involves the loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement. This process results in the formation of the corresponding protonated carboxylic acid.

A proposed primary fragmentation pathway for this compound is shown below:

[C₁₃H₁₉NO₂]⁺˙ (m/z 221.14) → [C₉H₁₁NO₂]⁺˙ (m/z 165.08) + C₄H₈

Further fragmentation of the m/z 165 ion could involve the loss of water (H₂O) or carbon monoxide (CO), which are common fragmentation patterns for benzoic acids. Analysis of these pathways provides corroborating evidence for the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique yields precise information on bond lengths, bond angles, and torsional angles.

Currently, there is no publicly available crystal structure for this compound. If such an analysis were performed, it would confirm the planar geometry of the benzene ring and the substitution pattern. Furthermore, it would reveal the conformation of the tert-butyl ester group relative to the aromatic ring. Importantly, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino group and potentially the ester carbonyl oxygen, which are crucial for understanding the solid-state properties of the compound.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of specific crystallographic data for this compound, a predictive analysis based on its functional groups suggests the likely presence of several key intermolecular interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen of the tert-butyl ester group is an effective hydrogen bond acceptor. Consequently, it is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds.

Specifically, one would anticipate the formation of N-H···O hydrogen bonds, where the amino group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Such interactions often lead to the formation of well-defined supramolecular synthons, such as dimers or chains, which dictate the packing motif. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be critical parameters to determine from experimental data.

A complete analysis would involve the generation and examination of a packing diagram from the crystallographic data, allowing for the visualization and quantification of these intermolecular contacts. The table below summarizes the types of intermolecular interactions that are anticipated to be significant in the crystal structure of this compound.

Interaction Type Donor Acceptor Anticipated Significance
Hydrogen BondN-HO=CHigh
Weak Hydrogen BondC-H (methyl)O=CModerate
Weak Hydrogen BondC-H (aromatic)O=CLow to Moderate
Weak Hydrogen BondC-H (tert-butyl)O=CLow
π-π StackingAromatic RingAromatic RingModerate (potentially hindered)
van der Waals ForcesAll atomsAll atomsHigh (collective contribution)

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by both intramolecular forces and the intermolecular interactions within the crystal lattice. For this compound, the conformational flexibility primarily arises from rotation around several key single bonds.

The orientation of the tert-butyl ester group relative to the plane of the benzene ring is of particular interest. The dihedral angle defined by the atoms of the ester linkage and the aromatic ring would provide a quantitative measure of this orientation. Steric interactions between the bulky tert-butyl group and the adjacent methyl group on the ring would likely lead to a non-planar conformation, where the ester group is twisted out of the plane of the aromatic ring to minimize steric strain.

Similarly, the conformation of the amino group with respect to the aromatic ring is another important structural feature. The planarity of the amino group and its orientation relative to the ring can influence its hydrogen bonding capability and electronic communication with the π-system.

A detailed conformational analysis would require the precise measurement of bond lengths, bond angles, and, most importantly, torsion (dihedral) angles from the refined crystal structure. The table below outlines the key torsional angles that would be central to describing the conformation of this compound in the crystalline state.

Torsional Angle Atoms Defining the Angle Description
τ₁C1-C2-C(O)-OOrientation of the ester group relative to the aromatic ring
τ₂C2-C(O)-O-C(CH₃)₃Conformation of the tert-butyl group
τ₃C6-C1-N-HOrientation of the amino group relative to the aromatic ring

The interplay between these conformational parameters and the intermolecular interactions discussed in the previous section would ultimately define the three-dimensional structure of this compound in the solid state. Experimental determination of these structural details through single-crystal X-ray diffraction is indispensable for a complete and accurate understanding of this compound's chemical nature.

Computational and Theoretical Investigations of Tert Butyl 2 Amino 3,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic properties of molecules, making it an ideal method for investigating Tert-butyl 2-amino-3,5-dimethylbenzoate.

DFT calculations can elucidate the fundamental electronic characteristics of this compound. By solving approximations of the Schrödinger equation, DFT can predict the molecule's optimized geometry, including bond lengths and angles. mdpi.com From this optimized structure, a wealth of electronic and spectroscopic data can be derived.

Key parameters obtained from DFT studies include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For this aminobenzoate, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the carbonyl group of the ester.

Furthermore, DFT is employed to predict spectroscopic parameters. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. sapub.org The Molecular Electrostatic Potential (MEP) surface can also be mapped, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. mdpi.com

Table 1: Typical Parameters Predicted by DFT for Aromatic Esters

Parameter Description Relevance to this compound
Optimized Geometry The lowest energy arrangement of atoms, defining bond lengths and angles. Provides the foundational structure for all other calculations.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity, stability, and electronic transition properties.
Mulliken Charges Distribution of electron charge among the atoms in the molecule. Helps in understanding the polarity and reactivity sites of the molecule.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations. Aids in the interpretation of experimental IR and Raman spectra.
NMR Chemical Shifts Theoretical prediction of 1H and 13C NMR shifts. Used to validate the molecular structure against experimental data.
MEP Surface A map of the electrostatic potential on the electron density surface. Visualizes sites for nucleophilic and electrophilic attack.

DFT is a powerful tool for investigating the energetics of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. For reactions involving this compound, such as hydrolysis or amide bond formation, DFT can map out the entire reaction pathway. researchgate.net

By modeling the geometries of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. acs.org This allows for the determination of whether a proposed mechanism is energetically feasible. For instance, in the hydrolysis of 2-aminobenzoate (B8764639) esters, studies have shown that the neighboring amine group can act as an intramolecular general base catalyst. researchgate.net DFT calculations can model this intramolecular interaction, calculate the energy barrier for the transition state, and support or refute the proposed mechanism. Such computational studies provide invaluable, atomistic-level insight into how the compound might behave in various chemical environments. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. This compound possesses several rotatable bonds, particularly around the ester group and the tert-butyl group, which can give rise to multiple low-energy conformations.

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Benzoates

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical structure with its reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data (e.g., reaction rates, equilibrium constants).

For a class of compounds like substituted benzoates, QSRR models can be developed to predict the reactivity of new derivatives without the need for extensive experimentation. researchgate.net Molecular descriptors used in these models can be categorized as electronic (e.g., Hammett constants, calculated partial charges), steric (e.g., Taft steric parameters, van der Waals volume), or hydrophobic (e.g., logP). researchgate.net

A QSRR study on substituted benzoates might, for example, correlate the rate of ester hydrolysis with descriptors representing the electron-donating or -withdrawing nature of the substituents on the phenyl ring. pg.edu.pl The amino and dimethyl groups on this compound would be quantified as descriptors to predict its specific reactivity within the broader family of benzoates. These models are particularly useful in materials science and medicinal chemistry for screening large libraries of compounds and prioritizing candidates for synthesis. researchgate.net

Table 2: Common Descriptors in QSRR for Substituted Benzoates

Descriptor Type Example Information Encoded
Electronic Hammett (σ) or Taft (σ*) constants, Dipole Moment, HOMO/LUMO energies The electron-donating or withdrawing effect of substituents.
Steric Molar Refractivity, van der Waals volume, Sterimol parameters The size and shape of the molecule and its substituents.
Topological Connectivity indices (e.g., Kier & Hall), Wiener index The branching and connectivity of the molecular skeleton.
Quantum-Chemical Partial atomic charges, Frontier orbital densities Detailed electronic structure information from calculations.

Modeling of Stereochemical Outcomes in Asymmetric Syntheses

Computational modeling is increasingly used to predict and rationalize the stereochemical outcomes of asymmetric reactions. If this compound were to be synthesized or used in a reaction involving the creation of a new chiral center, computational methods could be employed to understand the origin of stereoselectivity.

This type of modeling often involves DFT calculations to determine the transition state structures for the formation of different stereoisomers. By comparing the activation energies of the competing diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. These models typically include the substrate, reagents, and the chiral catalyst or auxiliary. The non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly are meticulously analyzed to explain why one pathway is lower in energy than another. Such insights are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve high enantiomeric or diastereomeric excess. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 2-amino-3,5-dimethylbenzoate with high purity?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on 2-amino-3,5-dimethylbenzoic acid. Key steps include:

  • Reagent Selection : Use Boc anhydride or Boc-Osu in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC or TLC .
  • Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (0–25°C) to balance steric hindrance from the tert-butyl group and reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : Confirm regiochemistry (e.g., aromatic proton splitting patterns in 1^1H NMR) and Boc-group integrity (13^{13}C NMR peaks at ~80 ppm for tert-butyl carbons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (265.30 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. How does the tert-butyl group influence the compound’s stability under different storage conditions?

The tert-butyl group enhances steric protection of the amine, reducing oxidation and hydrolysis. However:

  • Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent moisture-induced Boc cleavage .
  • Degradation Analysis : Monitor via TLC (Rf shifts) or 1^1H NMR (disappearance of tert-butyl signals) over time .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

Key strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate Boc protection while minimizing side reactions .
  • Solvent Effects : Compare aprotic solvents (DCM vs. THF) to balance solubility and reaction kinetics .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies address conflicting spectroscopic data when characterizing derivatives of this compound?

Resolve discrepancies by:

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to confirm connectivity and X-ray crystallography for absolute configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. How is this compound utilized in synthesizing bioactive heterocycles, and what methodological considerations are essential?

Applications include:

  • Peptide Coupling : Activate the carboxylic acid group with EDC/HOBt for amide bond formation in drug precursors .
  • Heterocycle Formation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups for kinase inhibitor scaffolds .

Q. What role does this compound play in material science, particularly in polymer or coordination complex synthesis?

It serves as:

  • Monomer Functionalization : Incorporate into polyamide backbones via melt polycondensation for thermally stable polymers .
  • Ligand Design : Coordinate with transition metals (e.g., Cu(II)) to create MOFs with tunable porosity for gas storage .

Q. How to assess the compound’s reactivity in novel catalytic systems, such as photoredox or transition metal catalysis?

Methodological steps:

  • Screening Reactions : Test under blue LED irradiation with [Ir(ppy)₃] for C–N bond activation or with Ni catalysts for C–H functionalization .
  • Kinetic Studies : Use stopped-flow UV-Vis to track intermediate lifetimes and identify rate-limiting steps .

Q. What computational methods predict the behavior of this compound in complex reaction environments?

Approaches include:

  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility and aggregation .
  • DFT Calculations : Map reaction pathways for Boc deprotection under acidic conditions to optimize cleavage efficiency .

Q. How to design degradation studies to understand the environmental impact of this compound?

Protocol:

  • Hydrolytic Stability : Expose to buffered solutions (pH 4–10) at 40°C and quantify degradation products via LC-MS .
  • Photolysis : Use simulated sunlight (Xe lamp) to assess photodegradation kinetics and identify toxic byproducts .

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